2,6-Dimethoxybenzohydrazide
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Overview
Description
2,6-Dimethoxybenzohydrazide is an organic compound with the molecular formula C9H12N2O3 It is characterized by the presence of two methoxy groups attached to a benzene ring and a hydrazide functional group
Scientific Research Applications
2,6-Dimethoxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary target of 2,6-Dimethoxybenzohydrazide is the multidrug efflux pump (MATE) found in bacterial cells . This pump plays a crucial role in bacterial resistance to antibiotics by expelling toxic substances out of the cell .
Mode of Action
This compound interacts with the MATE pump, inhibiting its function . This interaction prevents the pump from expelling toxic substances, thereby increasing the susceptibility of the bacteria to antibiotics .
Biochemical Pathways
It is known that the compound interferes with the function of the mate pump, which is part of the larger efflux pump system in bacteria . This system is involved in various cellular processes, including detoxification and antibiotic resistance .
Result of Action
The inhibition of the MATE pump by this compound results in an accumulation of toxic substances within the bacterial cell . This can lead to cell death, thereby reducing the bacterial population and enhancing the effectiveness of antibiotics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other antibiotics can enhance the compound’s effectiveness by increasing the concentration of toxic substances within the bacterial cell . Additionally, the pH and temperature of the environment can affect the stability and activity of the compound.
Biochemical Analysis
Cellular Effects
2,6-Dimethoxybenzohydrazide has been found to have significant effects on cell growth, particularly in gastric cancer cells . It has been shown to reduce cell growth and induce G1 phase cell cycle arrest and apoptosis in these cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the mTOR protein . It has been found to reduce the activity of mTOR in vitro, and the inhibition of cell growth by this compound is dependent upon the expression of the mTOR protein .
Metabolic Pathways
Metabolic pathways are a series of chemical reactions occurring within a cell, where the products of one reaction act as the substrates for the next
Transport and Distribution
It’s important to understand how the compound is transported and distributed, as this can affect its localization or accumulation .
Subcellular Localization
Subcellular localization refers to the specific location of a molecule within a cell, which can affect its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethoxybenzohydrazide can be synthesized through the reaction of 2,6-dimethoxybenzoic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
2,6-Dimethoxybenzoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzohydrazides.
Comparison with Similar Compounds
2,5-Dimethoxybenzohydrazide: Similar structure but with methoxy groups at different positions.
2,6-Dihydroxybenzohydrazide: Hydroxy groups instead of methoxy groups.
2,6-Dimethoxybenzoic acid: Precursor to 2,6-dimethoxybenzohydrazide.
Uniqueness: this compound is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2,6-dimethoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-6-4-3-5-7(14-2)8(6)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGDFYJEYKQMPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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